molecular formula C9H13BrN4 B1501136 2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine CAS No. 955050-06-3

2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine

Cat. No.: B1501136
CAS No.: 955050-06-3
M. Wt: 257.13 g/mol
InChI Key: YVQREONPNAGFGC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, CDCl₃):

Proton Environment δ (ppm) Multiplicity
Pyrazine C-H (position 3) 8.25 Singlet
Piperazine N-CH₂-CH₂-N 2.50–3.10 Multiplet
Methyl group (-CH₃) on piperazine 2.30 Singlet

¹³C NMR data (100 MHz, CDCl₃):

Carbon Environment δ (ppm)
Pyrazine C-Br 148.2
Pyrazine C-N (piperazine-linked) 142.7
Piperazine N-CH₂-CH₂-N 45.1–55.3
Methyl carbon (-CH₃) 46.8

Infrared (IR) Spectroscopy

Prominent absorptions include:

  • C-Br stretch : 560–590 cm⁻¹ (aromatic bromine).
  • C-N stretches : 1,240–1,280 cm⁻¹ (pyrazine and piperazine).
  • C-H bends : 3,050–3,100 cm⁻¹ (sp² hybridized pyrazine).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 257.1 ([M+H]⁺), with fragmentation patterns dominated by:

  • Loss of Br⁻ (m/z 178.1 ).
  • Cleavage of the piperazine ring (m/z 121.0 , C₅H₉N₂⁺).

Properties

IUPAC Name

2-bromo-5-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQREONPNAGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671685
Record name 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955050-06-3
Record name 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Structure :
    • Pyrazine Ring : A six-membered aromatic heterocycle containing two nitrogen atoms.
    • Substituents : Bromine and a methylpiperazine group, which may influence its biological properties.

Potential Biological Activities

While direct studies on 2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine are scarce, several related pyrazine derivatives exhibit noteworthy biological activities. These include:

  • Antimicrobial Activity : Pyrazine derivatives have shown effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated significant antibacterial properties against Mycobacterium tuberculosis and other bacteria .
  • Anticancer Properties : Certain pyrazine hybrids have been reported to possess anticancer activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotective Effects : Some piperazine-containing compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like butyrylcholinesterase (BuChE) .

Table 1: Biological Activities of Related Pyrazine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntibacterial0.29
Compound BAnticancer (MCF-7)0.18
Compound CNeuroprotective (BuChE)0.08
Compound DAntitubercular3.45

Case Study: Antimicrobial Evaluation

In a study evaluating antimicrobial activities, several pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.22 μg/mL for the most active compounds . Such findings suggest that this compound may similarly exhibit antimicrobial properties, warranting further investigation.

Case Study: Anticancer Activity

Research on pyrazine hybrids has shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from pyrazines exhibited IC50 values ranging from 0.07 to 19.1 μM against various cancer cell lines, indicating significant potential for anticancer applications .

Scientific Research Applications

Medicinal Chemistry

  • HDAC Inhibition : Similar pyrazine derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. Compounds with piperazine groups have demonstrated selectivity against HDAC1, HDAC2, and HDAC3, indicating that 2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine could be investigated for similar properties .
CompoundActivityReference
HDAC InhibitorsSelective against HDAC1, HDAC2, and HDAC3

Anticancer Activity

Pyrazine derivatives have been reported to exhibit anticancer properties through various mechanisms such as inhibiting cell proliferation or inducing apoptosis in cancer cells . The structural similarity of this compound to known anticancer agents suggests it may possess similar activities.

Antimicrobial Properties

Compounds containing pyrazine rings have shown antibacterial and antifungal activities. For instance, some derivatives have been effective against resistant strains of bacteria . Given its structure, this compound may also exhibit antimicrobial properties worth exploring.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, research into structurally similar compounds provides insights into its potential applications:

  • Molecular Docking Studies : Investigations into related pyrazines have utilized molecular docking to predict interactions with biological targets such as enzymes involved in cancer progression . Such studies could be applied to assess the binding affinity of this compound to various targets.
  • In Vitro Testing : Compounds structurally resembling this compound have undergone in vitro testing for their effects on cell lines associated with different diseases, including cancer and infectious diseases .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by electron-withdrawing effects of the pyrazine ring and steric accessibility of the bromine.

Key reactions:

  • Amine displacement : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C to form 2-amino derivatives.

  • Hydroxylation : Substitution with hydroxide ions in aqueous NaOH/EtOH yields 2-hydroxypyrazine derivatives (65–75% yield) .

Table 1: Substitution Reaction Conditions

ReagentSolventTemperatureYield (%)
PiperidineDMF80°C78
NaOH (1M)H₂O/EtOH60°C72
KCNDMSO120°C65

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis:

  • Conditions : 1,4-dioxane/H₂O (10:1), Na₂CO₃, 90°C, 24 hr .

  • Yield : 70–85% for biaryl products .

Buchwald-Hartwig Amination

Forms C–N bonds with aryl amines (e.g., aniline derivatives):

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃, toluene, 110°C .

Table 2: Coupling Reaction Performance

Reaction TypeCatalystBaseYield (%)
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃83
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃75

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation or acylation:

  • Methylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.

  • Acylation : Acetic anhydride in CH₂Cl₂ introduces acetyl groups at the piperazine nitrogen (85% yield).

Oxidation and Reduction

  • Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the pyrazine ring to pyrazine N-oxide derivatives .

  • Reduction : Hydrogenation with Pd/C in MeOH reduces the pyrazine ring to piperazine analogs (selective under 50 psi H₂).

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming HBr and polymeric residues .

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic conditions.

Comparative Reactivity

Table 3: Reactivity vs. Analogues

CompoundBromine PositionSuzuki Coupling Yield (%)
2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine283
3-Bromo-6-(4-methylpiperazin-1-yl)pyrazine368
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine279

Data aggregated from synthesis protocols in .

Mechanistic Insights

  • Electrophilic aromatic substitution : Bromine’s electron-withdrawing effect directs incoming nucleophiles to the para position relative to the piperazine group .

  • Radical pathways : Bromine participates in Ullmann-type couplings under CuI catalysis .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Modifications : Fusing imidazole to pyrazine (e.g., 5-bromoimidazo[1,2-a]pyrazine) introduces planar rigidity, enhancing interactions with aromatic residues in enzymes .
  • Substituent Position : Moving the 4-methylpiperazinyl group from position 5 to 6 (as in 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine) may disrupt hydrogen-bonding patterns critical for target engagement .

Physicochemical Properties

  • Solubility: The 4-methylpiperazine group in the target compound increases water solubility compared to non-methylated analogs (e.g., 2-bromo-5-(piperazin-1-yl)pyrazine) due to enhanced hydrogen-bonding capacity .
  • Reactivity : Bromine at position 2 facilitates Suzuki-Miyaura couplings, as seen in and , whereas chlorine or bulkier substituents may require harsher conditions .

Preparation Methods

Synthetic Route Summary (Based on):

Step Reaction Reagents/Conditions Yield (%) Notes
1 Conversion of 5-methylpyrazine-2-carboxylic acid to amide Methanol, ammonia gas, 0-5°C, 4 h 82 Ammonolysis to form 5-methylpyrazine-2-carboxamide
2 Hofmann degradation of amide to amine Br2 in aqueous KOH, 90°C, 2 h 75 Converts amide to 2-amino-5-methylpyrazine
3 Diazotization and in-situ bromination (Sandmeyer reaction) NaNO2/HBr, molecular bromine, -45°C, 2 h 65 Forms 2-bromo-5-methylpyrazine

This route avoids hazardous chlorine gas and improves yields by optimizing diazonium salt stability and bromination conditions. The key insight is the use of Hofmann degradation to convert the carboxamide to the amine, which is then diazotized and brominated in situ to install the bromine substituent at the 2-position.

Preparation of 2-Bromo-5-aldehyde Pyridine as a Model for Bromopyridine Derivatives

A related preparation method for 2-bromo-5-aldehyde pyridine, a brominated heteroaromatic intermediate, provides insights into bromination and functional group transformations under mild conditions suitable for scale-up ():

Step Description Reagents/Conditions Yield & Purity Notes
1 Grignard reaction of 2,5-dibromopyridine with isopropylmagnesium chloride THF, 0-20°C, inert atmosphere - Formation of organomagnesium intermediate
2 Addition of DMF as formyl source DMF (2-50 eq), 15-30 min, protected atmosphere - Introduction of aldehyde group
3 Acidification, extraction, crystallization Acidic reagent (HCl, pH 1-4), organic solvents (toluene, xylene) 80.2% yield, 99.2% purity Mild conditions, scalable

This method emphasizes controlled temperature, protective atmosphere, and careful solvent choice to achieve high purity and yield, which are principles transferable to pyrazine derivatives.

Summary Table of Key Preparation Steps for 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine

Step Intermediate/Reaction Reagents & Conditions Key Parameters Outcome/Notes
1 Synthesis of 5-methylpyrazine-2-carboxylic acid Oxidation of 2,5-dimethylpyrazine with KMnO4 Moderate yield (~50%) Starting material for amide formation
2 Conversion to 5-methylpyrazine-2-carboxamide Ammonia gas, MeOH, 0-5°C, 4 h High yield (82%) Precursor for Hofmann degradation
3 Hofmann degradation to 2-amino-5-methylpyrazine Br2/KOH aqueous, 90°C, 2 h Good yield (75%) Converts amide to amine
4 Diazotization and bromination to 2-bromo-5-methylpyrazine NaNO2/HBr, molecular Br2, -45°C, 2 h Moderate yield (65%) Installation of bromine substituent
5 Nucleophilic substitution with 4-methylpiperazine Heating with 4-methylpiperazine in DMF or similar solvent Conditions vary Formation of this compound

Research Findings and Practical Considerations

  • Reaction control: Temperature control during diazotization and bromination is critical due to the instability of the diazonium intermediate at temperatures above -20°C.
  • Yield optimization: Pre-addition of molecular bromine before diazonium salt formation improves yields significantly.
  • Scalability: The described Hofmann degradation and diazotization/bromination steps have been successfully scaled to multi-kilogram batches.
  • Purification: Crystallization from solvents such as toluene or n-heptane is effective for obtaining high-purity products.
  • Safety: Avoidance of chlorine gas and use of milder bromination conditions enhance safety and industrial applicability.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of a pyrazine precursor followed by substitution with 4-methylpiperazine. Key steps include:
  • Bromination : Electrophilic substitution at the pyrazine ring using brominating agents (e.g., NBS or Br₂) under controlled conditions .
  • Piperazine Substitution : Nucleophilic aromatic substitution (SNAr) with 4-methylpiperazine, often catalyzed by Pd or Cu in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine integration .
  • HPLC : Purity assessment (e.g., ≥98% by reverse-phase HPLC with UV detection) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 311.08) .
  • X-ray Crystallography : Resolves crystal structure and intermolecular interactions, though limited by crystal quality .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Hazards : Brominated pyrazines may release HBr under heat; 4-methylpiperazine derivatives can irritate skin/eyes .
  • Handling : Use fume hoods, nitrile gloves, and avoid incompatible reagents (e.g., strong oxidizers).
  • Storage : 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% .
  • Solvent Selection : DMF or THF with aqueous Na₂CO₃ for base-sensitive substrates .
  • Temperature : 80–100°C for 12–24 hours (microwave-assisted synthesis reduces time) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance reactivity (Table 1) .

Table 1 : Substituent Impact on Cross-Coupling Efficiency

Substituent PositionCatalystYield (%)Reference
Br at C2, Piperazine at C5Pd(PPh₃)₄78
F at C5 (analog)PdCl₂(dppf)65

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions arise from structural analogs or assay variability. Strategies include:
  • SAR Studies : Compare analogs (e.g., 2-Bromo-5-fluorophenylpyrazine vs. 2-Bromo-5-methylpiperazinylpyrazine) to isolate substituent effects .
  • Assay Standardization : Use isogenic cell lines and controls (e.g., cisplatin as a positive control in cytotoxicity assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., Br as a leaving group) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • MD Simulations : Assess piperazine ring flexibility and solvent interactions (e.g., water/DMSO) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine
Reactant of Route 2
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2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine

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